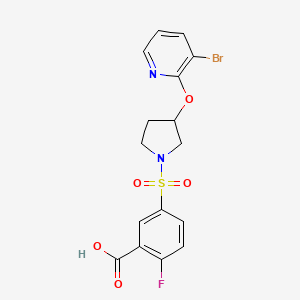
5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, including bromopyridine, pyrrolidine, sulfonyl, and fluorobenzoic acid moieties, each contributing to its unique chemical properties and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid typically involves multiple steps, each carefully controlled to ensure the desired product is obtained with high purity and yield. Key steps in the synthetic route may include:
The coupling of 3-bromopyridine with pyrrolidine through an appropriate linker.
The final incorporation of the fluorobenzoic acid moiety to complete the synthesis.
Reaction conditions such as temperature, solvent, and catalysts play crucial roles in each step, requiring precise optimization to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up these synthetic routes, with a focus on efficiency, cost-effectiveness, and sustainability. This might include continuous flow processes, the use of more environmentally friendly solvents, and recovery/recycling of reagents where possible.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of chemical reactions, including but not limited to:
Substitution Reactions: Particularly on the bromopyridine and sulfonyl groups.
Oxidation and Reduction: Changes to the pyrrolidine ring or other functional groups.
Hydrolysis: Potentially affecting the sulfonyl or ester/amide linkages, if present.
Common Reagents and Conditions
Reagents such as nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and acidic or basic conditions for hydrolysis are commonly used. Conditions must be carefully controlled to target the specific functional group of interest without disturbing the rest of the molecule.
Major Products
The major products from these reactions depend on the nature of the transformation, such as bromine-substituted derivatives from nucleophilic substitution or modified sulfonyl compounds from oxidation/reduction processes.
Scientific Research Applications
The compound’s unique structure allows for a broad range of scientific research applications:
Chemistry: As a building block in organic synthesis for more complex molecules.
Biology: Potentially as a ligand for studying receptor interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in materials science for developing novel polymers or as a catalyst in specific reactions.
Mechanism of Action
The mechanism by which 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid exerts its effects largely depends on its application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biochemical pathways.
Chemical Reactivity: Acts as a functional reagent in organic synthesis through its reactive groups.
Comparison with Similar Compounds
Comparing this compound with structurally similar molecules can highlight its unique properties:
Similar Compounds: Compounds like 5-fluorobenzoic acid derivatives or pyrrolidine-sulfonyl analogs.
Unique Features: The combination of fluorine, bromopyridine, and sulfonyl-pyrrolidine moieties make it distinct, offering unique reactivity and potential biological activity.
Ultimately, 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is an intriguing molecule with diverse applications and a rich potential for further research and development.
Properties
IUPAC Name |
5-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O5S/c17-13-2-1-6-19-15(13)25-10-5-7-20(9-10)26(23,24)11-3-4-14(18)12(8-11)16(21)22/h1-4,6,8,10H,5,7,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGMYYGBDRBRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2698349.png)

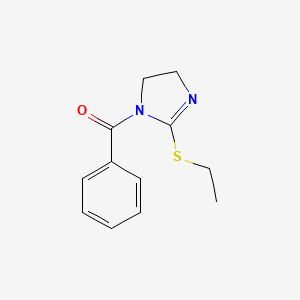
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)
![1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2698356.png)
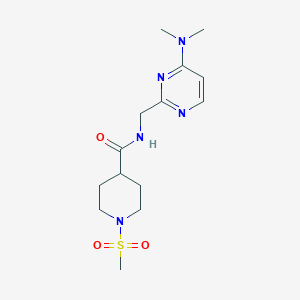
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)
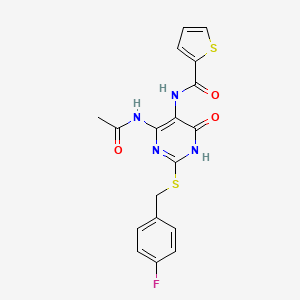
![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)
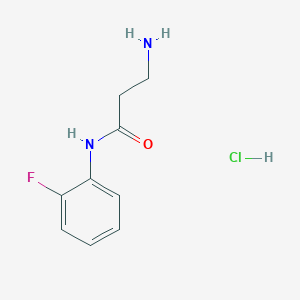
![ethyl 5-cyclopropaneamido-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)
![(2E)-3-(furan-2-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]prop-2-enamide](/img/structure/B2698370.png)
![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)
